N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached using a nucleophilic substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.
Substitution: The bromophenyl group is particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the prop-2-en-1-yl group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: Substitution at the bromophenyl group can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its triazole ring is particularly useful in bioorthogonal chemistry.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with various molecular targets through its triazole and pyridine rings. These interactions can modulate enzyme activity, protein binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The presence of the bromophenyl group in N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide makes it unique compared to its chlorophenyl and fluorophenyl analogs. This difference can lead to variations in reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C18H16BrN5OS |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-6-4-3-5-14(15)19/h2-10H,1,11-12H2,(H,21,25) |
InChI Key |
YBJASODLURSQQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3 |
Origin of Product |
United States |
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